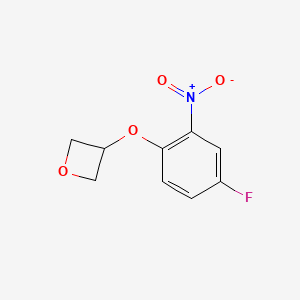

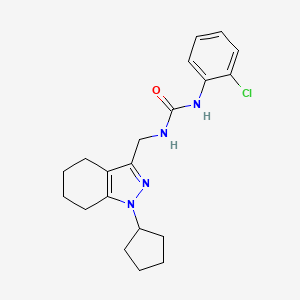

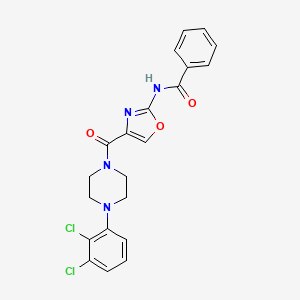

![molecular formula C21H24N2O5S B2489965 (Z)-3,4,5-trimethoxy-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 864974-91-4](/img/structure/B2489965.png)

(Z)-3,4,5-trimethoxy-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Research on benzamide derivatives, including those with complex substituents like trimethoxy and methoxyethyl groups, often focuses on their synthesis, structural analysis, and potential biological activities. These compounds are of interest due to their diverse pharmacological properties and potential as therapeutic agents.

Synthesis Analysis

Benzamide derivatives are typically synthesized through reactions involving thiazolyl and benzothiazolyl moieties. For example, compounds similar to the requested chemical have been synthesized through heterocyclization of corresponding aroylthioureas, achieved using bromine in dry acetone in the presence of triethylamine (Saeed & Rafique, 2013).

Molecular Structure Analysis

Structural characterization often involves crystallographic analysis to understand the molecular conformation and intermolecular interactions. For instance, compounds with benzamide moieties have been studied for their crystal structures, revealing details about hydrogen bonding and molecular packing (Portalone, 2014).

Chemical Reactions and Properties

Chemical reactions of benzamide derivatives can include cyclization and substitution reactions, leading to the formation of various functional groups that significantly affect their chemical properties. Microwave irradiation has been used as an efficient method for the synthesis of N-substituted benzamides, providing a cleaner and faster alternative to traditional methods (Saeed, 2009).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure are crucial for understanding the behavior of these compounds under different conditions. These properties are influenced by the molecular structure and the presence of specific functional groups.

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of benzamide derivatives are influenced by their molecular structure. Studies have shown that the introduction of thiazol and benzothiazol moieties can lead to compounds with significant biological activity, such as antimicrobial and antiproliferative effects (Badne et al., 2011).

Mechanism of Action

Target of action

Benzothiazole derivatives have been found to inhibit acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are key enzymes in the treatment of Alzheimer’s disease .

Mode of action

These compounds interact with the active sites of AChE and MAO-B, inhibiting their activity. For instance, compound 4f from a study showed significant inhibitory activity against AChE and MAO-B .

Biochemical pathways

The inhibition of AChE and MAO-B can prevent the breakdown of acetylcholine, a neurotransmitter important for memory and learning, and regulate the levels of monoamine neurotransmitters, respectively. This can help alleviate the symptoms of Alzheimer’s disease .

Result of action

The inhibition of AChE and MAO-B enzymes can lead to increased acetylcholine levels and regulated monoamine levels, potentially alleviating the symptoms of Alzheimer’s disease .

Safety and Hazards

properties

IUPAC Name |

3,4,5-trimethoxy-N-[3-(2-methoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O5S/c1-13-6-7-15-18(10-13)29-21(23(15)8-9-25-2)22-20(24)14-11-16(26-3)19(28-5)17(12-14)27-4/h6-7,10-12H,8-9H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPRFQVAAJKWKBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)S2)CCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-3,4,5-trimethoxy-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

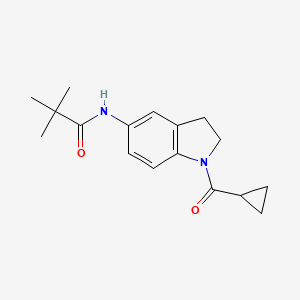

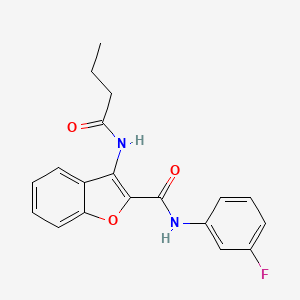

![(E)-methyl 5-methyl-1-oxo-2-(2-oxoindolin-3-ylidene)-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate](/img/structure/B2489887.png)

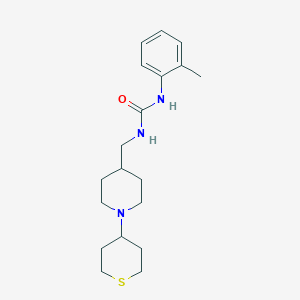

![N-(4-chloro-2,5-dimethoxyphenyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2489888.png)

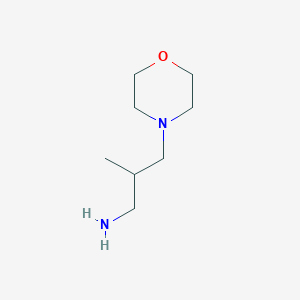

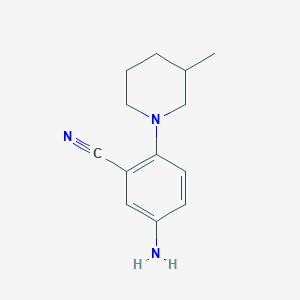

![1-(pyridin-4-yl)-N-(m-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2489893.png)

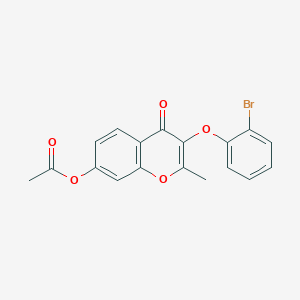

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2489894.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-indole-5-carboxamide](/img/structure/B2489901.png)